5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: is a halogenated heterocyclic compound with the molecular formula C3H4BrN3O2 and a molecular weight of 194.99 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane . The reaction conditions generally include:
Temperature: Room temperature to reflux
Time: Several hours to overnight
Purification: Crystallization or column chromatography
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bromination: Using bromine or NBS in a large reactor.
Purification: Employing industrial-scale crystallization or distillation techniques.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
Substitution: Formation of 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Coupling: Formation of coupled triazole products with various functional groups.
Scientific Research Applications
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its activity:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, binding to receptor sites, or interaction with DNA/RNA.
The exact mechanism can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
5-bromo-1-methyl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-4(5)6-2(7-8)3(9)10/h1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLECHTFIXMMMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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